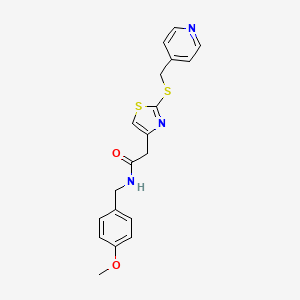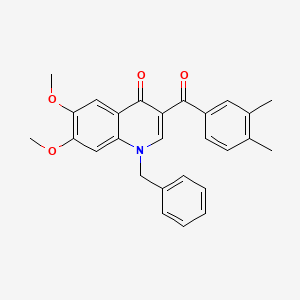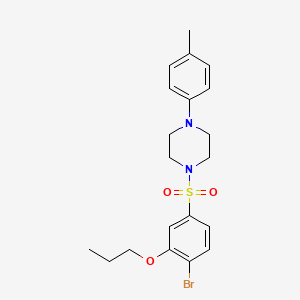
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. BPP is a piperazine derivative and belongs to the class of arylsulfonamide compounds. The compound has been found to exhibit potent activity against various biological targets, including receptors, enzymes, and ion channels.
Mecanismo De Acción
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that the compound acts on multiple biological targets, including serotonin receptors, dopamine receptors, and voltage-gated ion channels. BPP has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. The compound may also affect the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
BPP has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce seizure activity in animal models of epilepsy. BPP has also been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. The compound has been shown to reduce inflammation and bacterial infections. BPP has also been found to exhibit analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. BPP has been found to exhibit potent activity against various biological targets, making it a useful tool for studying the mechanisms of action of these targets. However, BPP also has some limitations. The compound has poor solubility in water, which can make it difficult to use in certain experiments. BPP may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BPP. One area of interest is the development of more potent and selective analogs of BPP. These analogs could be used to further elucidate the mechanisms of action of BPP and its biological targets. Another area of interest is the investigation of the potential therapeutic applications of BPP. The compound has shown promise as an anticonvulsant, antidepressant, anxiolytic, and analgesic agent, and further studies could lead to the development of new treatments for these conditions. Finally, the development of new methods for the delivery of BPP could improve its solubility and bioavailability, making it a more useful tool for scientific research.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its pharmacological properties. The compound has shown potential as an anticonvulsant, antidepressant, anxiolytic, and analgesic agent. BPP has also been found to exhibit activity against cancer cells, bacterial infections, and inflammation. The compound has been tested in various in vitro and in vivo models, including animal models of epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-3-14-26-20-15-18(8-9-19(20)21)27(24,25)23-12-10-22(11-13-23)17-6-4-16(2)5-7-17/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOPGNRIOJYJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)
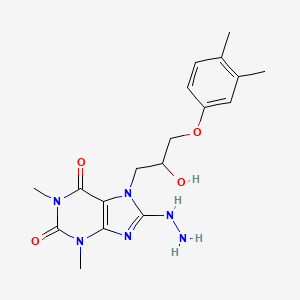
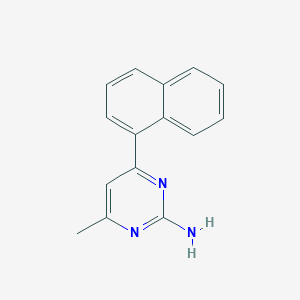
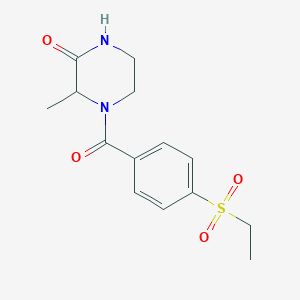
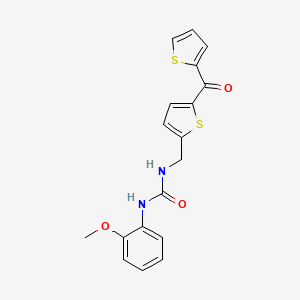
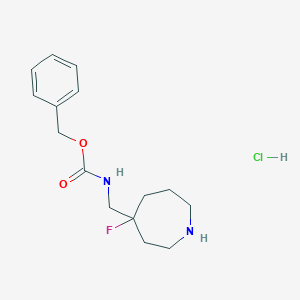
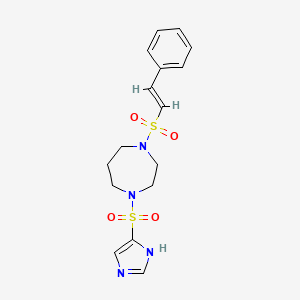
![6-Benzyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2621412.png)
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)
